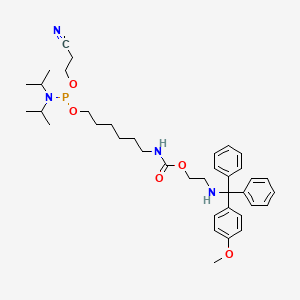![molecular formula C23H21BrN4 B12043140 1-[(4-Bromophenyl)amino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043140.png)
1-[(4-Bromophenyl)amino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)amino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound with an intriguing structure. Let’s break it down:
Pyrido[1,2-a]benzimidazole: This fused ring system combines a benzimidazole ring (a bicyclic structure containing two nitrogen atoms) with a pyridine ring (a six-membered aromatic ring with one nitrogen atom).
4-Bromophenyl group: The compound features a bromine-substituted phenyl ring.
Butyl and methyl groups: These alkyl substituents contribute to the compound’s overall structure.
Preparation Methods
Synthesis:: A straightforward method involves the condensation of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate . This reaction yields the desired compound . The synthetic route is as follows:
Condensation Reaction:
Industrial Production:: While specific industrial methods may vary, the synthetic route described above can be adapted for large-scale production.
Chemical Reactions Analysis
This compound may undergo various reactions, including:
Oxidation: Oxidative transformations of the pyridine and benzimidazole moieties.
Reduction: Reduction of functional groups (e.g., nitro reduction).
Substitution: Substitution reactions at the bromophenyl group.
Common Reagents: Reagents like reducing agents, halogens, and nucleophiles.
Major Products: Diverse derivatives with altered substituents.
Scientific Research Applications
1-[(4-Bromophenyl)amino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile finds applications in:
Medicine: Investigated for antiviral properties (similar to related azoloazines).
Chemistry: As a scaffold for designing novel compounds.
Biology: Potential bioactivity against specific targets.
Mechanism of Action
The compound’s mechanism likely involves interactions with molecular targets or pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other benzimidazole-based compounds.
Similar Compounds: Explore related structures, such as pyrimido[1,2-a]benzimidazoles and their derivatives.
Properties
Molecular Formula |
C23H21BrN4 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
1-(4-bromoanilino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H21BrN4/c1-3-4-7-18-15(2)19(14-25)23-27-20-8-5-6-9-21(20)28(23)22(18)26-17-12-10-16(24)11-13-17/h5-6,8-13,26H,3-4,7H2,1-2H3 |
InChI Key |
UDSWMTLCRITWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-benzhydryl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043065.png)










![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043145.png)

